



Core Mechanism: The Thiol-Maleimide Reaction

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Compound of Interest Compound Name: Sulfo-Cy7.5 maleimide Get Quote B12406915 Cat. No.:

Sulfo-Cy7.5 maleimide is a bifunctional molecule consisting of a thiol-reactive maleimide group and a fluorescent Sulfo-Cy7.5 dye. The utility of this reagent hinges on the highly specific and efficient reaction between the maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.

The reaction proceeds through a chemoselective Michael addition mechanism.[1][2][3] In this process, the nucleophilic thiolate anion (R-S-) attacks one of the electron-deficient carbons of the maleimide's double bond.[2] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][2][4] This reaction is often classified as a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.[2][4]

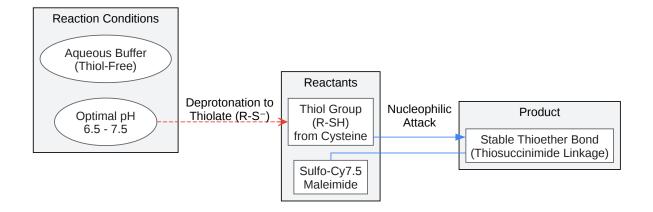
Reaction Conditions: The efficiency and selectivity of the thiol-maleimide conjugation are critically dependent on pH.[2]

- Optimal pH (6.5 7.5): In this range, the reaction is highly chemoselective for thiol groups. The reaction rate with thiols is approximately 1,000 times faster than with amines.[2][3][4]
- Higher pH (> 7.5): Above this pH, the reaction loses its chemoselectivity, and competitive reaction with primary amines, such as the ε -amino group of lysine residues, can occur.[2][4]
- Lower pH (< 6.5): The reaction rate slows down due to a lower concentration of the reactive thiolate anion.[2]

Potential Side Reactions:



- Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a
 maleamic acid derivative that is unreactive towards thiols.[2][4] This susceptibility increases
 with pH. Therefore, storing maleimide reagents in aqueous solutions is not recommended.[4]
- Thiazine Rearrangement: For peptides conjugated via an N-terminal cysteine, the resulting succinimide can be susceptible to nucleophilic attack from the N-terminal amine, leading to a thiazine rearrangement.[1]



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Mechanism of the thiol-maleimide Michael addition reaction.

Core Component: The Sulfo-Cy7.5 Fluorophore

The Sulfo-Cy7.5 moiety is a water-soluble, near-infrared (NIR) cyanine dye.[5][6] Its spectral properties are ideal for deep-tissue and in vivo imaging because biological tissues have minimal autofluorescence and photon absorption in the NIR window (700-900 nm).[7] The sulfonate groups enhance its water solubility, allowing for labeling reactions in aqueous buffers without organic co-solvents, which is beneficial for sensitive proteins.[7]

Quantitative Data Summary



The key photophysical and chemical properties of **Sulfo-Cy7.5 maleimide** are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λex)	788 nm	[8]
Emission Maximum (λem)	797 nm	[8]
Molar Extinction Coefficient	222,000 cm ⁻¹ M ⁻¹	[8]
Fluorescence Quantum Yield	0.21	[8]
Recommended Storage	-20°C, desiccated, protected from light	[5][8]
Solubility	Water, DMF, DMSO	[8]

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for conjugating **Sulfo-Cy7.5 maleimide** to a thiol-containing protein.

Step 1: Reagent and Buffer Preparation

- Conjugation Buffer: Prepare a degassed, thiol-free buffer with a pH between 7.0 and 7.5.
 Suitable buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES.[9] Degassing can be achieved by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through the solution to prevent thiol oxidation.[9]
- Dye Stock Solution: Allow the vial of Sulfo-Cy7.5 maleimide to warm to room temperature.
 Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide
 (DMSO) or dimethylformamide (DMF). Unused stock solution can be stored at -20°C for up to one month.

Step 2: Protein Preparation and Disulfide Reduction

Protein Solution: Dissolve the protein to be labeled in the prepared conjugation buffer at a
concentration of 1-10 mg/mL.[9][10] A concentration of 2 mg/mL is often recommended for
optimal labeling.[5][11]



Reduction of Disulfide Bonds (Optional but Recommended): Cysteine residues in proteins often form disulfide bridges, which do not react with maleimides.[10] To make these residues available for conjugation, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10] Incubate the mixture for 20-30 minutes at room temperature.[10] TCEP is ideal as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed (e.g., by dialysis) prior to conjugation.

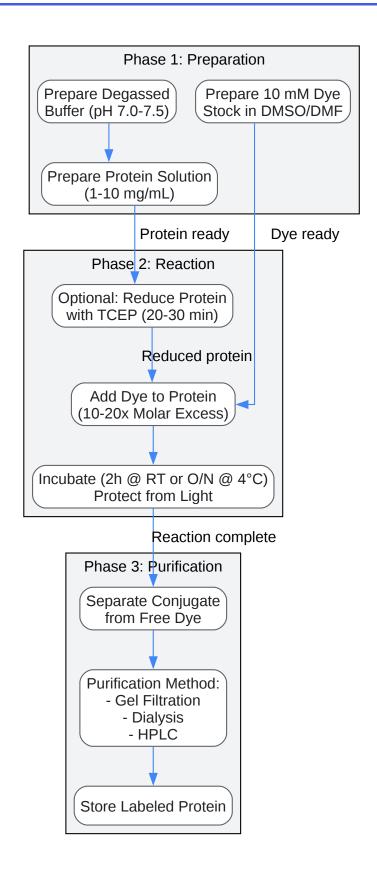
Step 3: Conjugation Reaction

- Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution. A
 starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended, but this should be
 optimized for each specific protein.
- Incubation: Add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing. Flush the vial with an inert gas, seal it tightly, and protect it from light.
 [10] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

Step 4: Purification of the Conjugate

- Removal of Unreacted Dye: After incubation, it is crucial to remove any free, unreacted
 Sulfo-Cy7.5 maleimide. Common purification methods include:
 - Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller dye molecule.[5][10]
 - Dialysis: Recommended for water-soluble maleimides like the sulfo-cyanine variants.
 - HPLC/FPLC: Provides high-resolution purification.[10]





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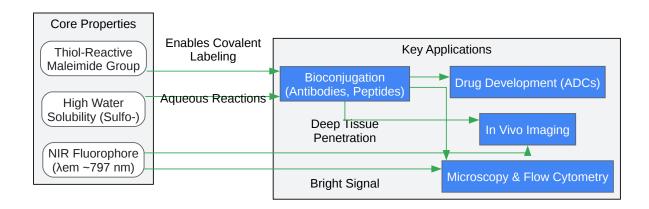
Workflow for protein conjugation with **Sulfo-Cy7.5 maleimide**.



Applications in Research and Drug Development

The unique properties of Sulfo-Cy7.5 — its thiol reactivity and strong NIR fluorescence — make it a versatile tool for various applications.

- In Vivo Imaging: The ability of NIR light to penetrate deep into tissues with low background autofluorescence makes Sulfo-Cy7.5-labeled molecules ideal for tracking cells, antibodies, and nanoparticles in living organisms.[6][7][12][13]
- Fluorescence Microscopy: Enables high-resolution imaging of labeled proteins and cellular structures in cells and tissues.[7][12]
- Flow Cytometry: The bright signal provides a distinct channel for precise cell sorting and analysis.[7][12]
- Bioconjugation: Used to create fluorescent probes for studying molecular interactions and for the development of targeted therapeutics like antibody-drug conjugates (ADCs), where the linker's stability and release characteristics are critical.[3][12][14]



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Relationship between **Sulfo-Cy7.5 maleimide** properties and applications.



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